molecular formula C7H6BrClS B13066267 (5-Bromo-2-chlorophenyl)methanethiol

(5-Bromo-2-chlorophenyl)methanethiol

Cat. No.: B13066267
M. Wt: 237.55 g/mol
InChI Key: DYVZPKHACPOKTQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid

Industrial Production Methods

Industrial production methods for (5-Bromo-2-chlorophenyl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methanethiol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)methanethiol involves its interaction with specific molecular targets and pathways. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chlorophenyl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, chlorine, and methanethiol groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)methanethiol

InChI

InChI=1S/C7H6BrClS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2

InChI Key

DYVZPKHACPOKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CS)Cl

Origin of Product

United States

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